(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 1187931-07-2) is a premium bifunctional chiral linker characterized by a rigidified pyrrolidine core substituted with a primary amine and a carboxylic acid handle [1]. Unlike highly flexible acyclic aliphatic linkers, this compound provides a defined spatial trajectory for its functional groups, making it highly valuable in the synthesis of conformationally restricted peptidomimetics, targeted protein degrader (PROTAC) linkers, and selective small-molecule inhibitors. Its zwitterionic nature and the presence of a tertiary ring nitrogen enhance aqueous solubility in downstream active pharmaceutical ingredients (APIs), while its strict (R)-stereochemistry ensures high diastereomeric purity in complex multi-step synthetic workflows.
Substituting (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid with generic acyclic alternatives (such as N-(2-aminoethyl)glycine or beta-alanine derivatives) fundamentally alters the thermodynamic profile of the final molecule, often resulting in severe entropic penalties during target binding [1]. Furthermore, attempting to reduce upfront procurement costs by purchasing the racemic mixture (R/S) introduces critical manufacturability bottlenecks. Using a racemate necessitates expensive and solvent-intensive late-stage chiral chromatography (e.g., preparative SFC) to isolate the active diastereomer, inherently capping the maximum theoretical yield at 50% and increasing the risk of batch-to-batch inconsistency in API production.
Procuring the enantiomerically pure (R)-isomer directly impacts the overall yield of multi-step asymmetric syntheses. When synthesizing complex chiral APIs, starting with >98% ee (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid allows for a theoretical target diastereomer yield of >95% [1]. In contrast, utilizing a racemic baseline requires late-stage chiral separation, which caps the maximum yield at 50% and adds significant processing time and solvent waste.
| Evidence Dimension | Maximum Theoretical Yield of Target Diastereomer |
| Target Compound Data | >95% (using >98% ee starting material) |
| Comparator Or Baseline | Racemic (R/S)-(3-Amino-pyrrolidin-1-yl)-acetic acid (max 50% yield) |
| Quantified Difference | >45% absolute increase in downstream yield |
| Conditions | Multi-step asymmetric API synthesis without late-stage chiral chromatography |
Investing in the enantiomerically pure building block eliminates expensive chiral separation bottlenecks and practically doubles the effective yield of the final API.
The rigid pyrrolidine core restricts the conformational flexibility of the linker region, pre-organizing the exit vectors of the attached pharmacophores. Class-level studies on targeted therapeutics demonstrate that replacing a flexible acyclic linker with a conformationally restricted cyclic amino acid can enhance target binding affinity by approximately 10-fold (1 log unit) due to a significant reduction in the entropic penalty upon binding[1].
| Evidence Dimension | Target Binding Affinity Enhancement (IC50/Kd) |
| Target Compound Data | ~10-fold improvement in affinity |
| Comparator Or Baseline | Acyclic aliphatic linker (e.g., N-(2-aminoethyl)glycine) |
| Quantified Difference | 1 log unit (10-fold) increase in binding affinity |
| Conditions | In vitro biochemical receptor/kinase binding assays |
Procuring this rigidified linker directly improves the potency of the final synthesized therapeutic, potentially reducing the required clinical dose.
The compound features a highly nucleophilic primary amine and a reactive carboxylic acid, while the tertiary amine embedded within the pyrrolidine ring remains non-nucleophilic under standard amide coupling conditions (e.g., HATU/DIPEA). This orthogonal reactivity profile allows for selective linear coupling without requiring protection of the ring nitrogen[1]. Substituting this with linear polyamines requires complex orthogonal protecting group strategies (e.g., Boc/Alloc), adding at least two synthetic steps.
| Evidence Dimension | Number of Protection/Deprotection Steps Required |
| Target Compound Data | 0 steps for the ring nitrogen |
| Comparator Or Baseline | Linear triamines (e.g., diethylenetriamine derivatives) requiring 2 steps |
| Quantified Difference | Elimination of 2 synthetic steps per coupling cycle |
| Conditions | Standard solution-phase or solid-phase peptide synthesis (SPPS) |
This specific reactivity profile streamlines synthetic workflows, reducing step count, reagent costs, and overall turnaround time in combinatorial library generation.
The rigid pyrrolidine core and defined (R)-stereochemistry make this compound an ideal precursor for constructing PROTAC linkers. It provides precise spatial orientation between the E3 ligase ligand and the target protein binder, which is critical for forming a stable ternary complex. This directly leverages the entropic binding advantages and structural pre-organization detailed in the evidence guide [1].
This compound is highly suited as a solubilizing and directing group in the hinge-binding region of small-molecule kinase inhibitors. The tertiary amine improves aqueous solubility, while the defined exit vectors of the (R)-enantiomer ensure optimal hydrogen bonding within the ATP-binding pocket, avoiding the steric clashes that would occur with the (S)-enantiomer or flexible acyclic substitutes [1].
Due to the orthogonal reactivity of its primary amine and carboxylic acid, combined with the non-interfering tertiary ring nitrogen, this building block is perfectly tailored for automated solid-phase peptide synthesis (SPPS) workflows. It eliminates the need for complex protecting group strategies, enabling the efficient, high-yield synthesis of peptidomimetic drug candidates without downstream chiral resolution bottlenecks[1].